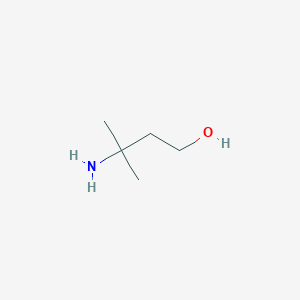
3-Amino-3-methylbutan-1-ol
Overview
Description
3-Amino-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biofuel Production
A significant application of 3-Amino-3-methylbutan-1-ol is in biofuel production. Bastian et al. (2011) explored the use of engineered enzymes in Escherichia coli for the anaerobic production of isobutanol, a biofuel candidate, demonstrating the potential of modified amino acid pathways in renewable energy sources (Bastian et al., 2011).
Analytical Chemistry and Enzyme Research
In analytical chemistry and enzyme research, this compound has been referenced. Press, Porter, and Cebra (1960) used a methodology involving paper chromatography with 2-methylbutan-2-ol-phthalate solvent for protein solution analysis (Press et al., 1960).
Food Science and Aroma Analysis
The compound's role in food science, particularly in aroma analysis, is noteworthy. Meng et al. (2021) investigated the formation of malty compounds, including 3-methylbutan-1-ol, during cheese fermentation, highlighting its influence on food aroma (Meng et al., 2021).
Solvent Extraction Studies
Behroozi et al. (2017) examined the use of 3-methylbutan-1-ol in solvent extraction, particularly for extracting propanoic acid from aqueous solutions. This study emphasizes the compound's utility in chemical extraction processes (Behroozi et al., 2017).
Metabolic Engineering
Cann and Liao (2009) reported on the synthesis of pentanol isomers, including 3-methyl-1-butanol, in engineered microorganisms, underlining the compound's relevance in bioengineering and biotechnological applications (Cann & Liao, 2009).
Catalysis and Chemical Synthesis
In catalysis and chemical synthesis, the compound is referenced in the context of amino acid transformations. Verduyckt et al. (2017) discussed the Ru-catalyzed hydrogenation-decarbonylation of amino acids, including transformations involving this compound (Verduyckt et al., 2017).
Environmental and Health Studies
The compound has also been identified in environmental and health studies. Jobst et al. (2011) identified halohydrins, including 3-methylbutan-2-ol, as potential disinfection by-products in treated drinking water, indicating its environmental relevance (Jobst et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a building block in organic synthesis and medicinal chemistry , indicating that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is used as a building block in organic synthesis , suggesting that it may interact with its targets through chemical reactions to form new compounds. More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
3-Amino-3-methylbutan-1-ol is recognized as malty during fermentation in Swiss Raclette-Type Cheese, Reconstituted Milk, and de Man, Rogosa, and Sharpe Broth . The formation of the branched chain aldehydes starts intracellularly first from the transamination of the former branched chain amino acids (AAs), which then leads to the formation of the corresponding intermediary α-ketoacids .
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions This suggests that it may have certain properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted
Result of Action
It is used as a building block in organic synthesis and medicinal chemistry , suggesting that it may contribute to the formation of new compounds with potential biological activity.
Action Environment
It is known that it should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that certain environmental conditions, such as temperature and exposure to oxygen, may affect its stability and potentially its action and efficacy.
Biochemical Analysis
Biochemical Properties
3-Amino-3-methylbutan-1-ol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is hypothesized that it may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is hypothesized that it may interact with certain transporters or binding proteins and could potentially affect its localization or accumulation
Subcellular Localization
It is hypothesized that it may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications
Properties
IUPAC Name |
3-amino-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(2,6)3-4-7/h7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRHXTTZZWUGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195300 | |
| Record name | 3-Amino-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42514-50-1 | |
| Record name | 3-Amino-3-methyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42514-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-methylbutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042514501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-3-METHYLBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T2YU9LPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)







![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)

